molecular formula C22H23F3N2O2S B2504329 4-(2-{1-[4-(trifluoromethyl)benzyl]-1H-indol-3-yl}ethyl)-1lambda~6~,4-thiazinane-1,1-dione CAS No. 478047-14-2

4-(2-{1-[4-(trifluoromethyl)benzyl]-1H-indol-3-yl}ethyl)-1lambda~6~,4-thiazinane-1,1-dione

Cat. No. B2504329
CAS RN: 478047-14-2
M. Wt: 436.49
InChI Key: NLMSSDNUQFNYRY-UHFFFAOYSA-N
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Description

4-(2-{1-[4-(trifluoromethyl)benzyl]-1H-indol-3-yl}ethyl)-1lambda~6~,4-thiazinane-1,1-dione is a useful research compound. Its molecular formula is C22H23F3N2O2S and its molecular weight is 436.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Design

  • A study by Li et al. (2007) reported the development of novel tricycles based on 4H-benzo[1,4]thiazin-3-one derivatives. These compounds integrate two privileged structures into one skeleton, suggesting their potential utility in drug design and synthesis. The research emphasizes the synthesis in a parallel solution-phase manner, analyzed by HPLC-UV-MS or HPLC-UV-ELSD methods, showcasing the structural diversity achievable through these synthetic approaches (Li Li et al., 2007).

  • Another study focused on the microwave-assisted synthesis of fused heterocycles incorporating trifluoromethyl moiety, demonstrating the efficiency of microwave irradiation in synthesizing complex trifluoromethyl derivatives of heterocycles like pyrazolo[1,5-a]pyrimidines and pyrimido[1,2-a]benzimidazoles (M. Shaaban, 2008).

Characterization and Application

  • Research by A. Gryff-Keller et al. (2011) on NTBC (2-[2-Nitro-4-(trifluoromethyl)benzoyl]cyclohexane-1,3-dione), an active component of nitisinone, a medicine against tyrosinemia type I, highlights the importance of NMR and DFT calculations in understanding the structures of drug molecules and their metabolites. This study elucidates the structure, tautomerism, and stereochemistry of NTBC and its metabolites, providing insight into the metabolic fate of drugs containing trifluoromethyl groups (A. Gryff-Keller et al., 2011).

  • The strategic synthesis and in vitro antimicrobial evaluation of novel difluoromethylated derivatives, as reported by T. Chundawat et al. (2016), showcase the application of these compounds in developing potential antibacterial and antifungal agents. This study underlines the versatility of trifluoromethyl-containing compounds in medicinal chemistry, especially for their biological activities against various microbial strains (T. Chundawat et al., 2016).

properties

IUPAC Name

4-[2-[1-[[4-(trifluoromethyl)phenyl]methyl]indol-3-yl]ethyl]-1,4-thiazinane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F3N2O2S/c23-22(24,25)19-7-5-17(6-8-19)15-27-16-18(20-3-1-2-4-21(20)27)9-10-26-11-13-30(28,29)14-12-26/h1-8,16H,9-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMSSDNUQFNYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1CCC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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